methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a thienopyridine core substituted with a methyl ester, a 4-ethoxybenzamido group, and an isopropyl moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. This class of compounds is often explored for kinase inhibition or antimicrobial activity due to the thienopyridine scaffold’s structural versatility .
Properties
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S.ClH/c1-5-27-15-8-6-14(7-9-15)19(24)22-20-18(21(25)26-4)16-10-11-23(13(2)3)12-17(16)28-20;/h6-9,13H,5,10-12H2,1-4H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCRSCGTIYTBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethoxybenzamido and propan-2-yl groups. Common synthetic methods include:
Condensation Reactions: These are used to form the core structure.
Substitution Reactions: These introduce the ethoxybenzamido and propan-2-yl groups.
Cyclization Reactions: These are employed to form the thieno[2,3-c]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two hydrolyzable groups: the methyl ester at position 3 and the 4-ethoxybenzamido group at position 2.
Ester Hydrolysis
-
Conditions : Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) conditions.
-
Product : Corresponding carboxylic acid derivative.
-
Mechanism : Nucleophilic acyl substitution.
| Reaction Component | Conditions | Product | Reference |
|---|---|---|---|
| Methyl ester (COOCH₃) | 6M HCl, reflux | Carboxylic acid (COOH) |
Amide Hydrolysis
-
Conditions : Strong acids (e.g., concentrated H₂SO₄) or bases (e.g., 6M NaOH at elevated temperatures).
-
Product : 4-ethoxybenzoic acid and a free amine (thieno[2,3-c]pyridine derivative).
Salt Formation and Acid-Base Reactivity
The hydrochloride salt suggests protonation at the pyridine nitrogen (N1).
-
Deprotonation : In basic media (pH > 7), the compound may lose HCl to form the free base.
-
Impact on Solubility : Enhanced water solubility in the protonated form; reduced solubility in organic solvents.
| Property | Protonated Form (HCl salt) | Free Base |
|---|---|---|
| Solubility | High in polar solvents (H₂O) | Low in H₂O, soluble in DMSO/CHCl₃ |
| Stability | Stable under acidic storage | Sensitive to moisture |
Electrophilic Aromatic Substitution (EAS)
The thieno[2,3-c]pyridine core is electron-rich due to the sulfur atom and conjugated π-system.
-
Nitration : Likely occurs at position 5 or 7 (meta to sulfur).
-
Halogenation : Bromination or chlorination feasible under mild conditions (e.g., Br₂/FeBr₃) .
| Reaction | Reagents | Position | Example Analog |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C2 or C5 | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Isopropyl Group (C6)
-
Oxidation : Tertiary C-H bonds are resistant to oxidation. Strong oxidants (e.g., KMnO₄/H⁺) may yield ketones, but steric hindrance limits reactivity.
-
Halogenation : Free radical bromination possible under UV light.
Ethoxy Group (C4 of benzamido)
Ring-Opening and Rearrangements
Under extreme conditions (e.g., strong acids/bases), the tetrahydrothienopyridine ring may undergo:
-
Hydrogenation : Saturation of the thiophene ring using H₂/Pd-C.
-
Ring Contraction/Expansion : Rare but possible under photolytic or thermal stress.
Key Challenges and Research Gaps
-
Limited direct data on this specific compound necessitates extrapolation from structural analogs.
-
Stability under physiological conditions (e.g., pH 7.4) remains uncharacterized.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
Recent studies have highlighted the potential biological activity of methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride:
- Antitumor Activity : Research indicates that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor effects against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). For instance, one study reported a growth inhibition concentration (GI50) of 13 µM for a related compound in these cell lines while showing minimal toxicity to non-tumorigenic cells (MCF-12A) .
Medicine
The compound is being explored for its pharmaceutical potential due to its unique structure. Its interaction with specific molecular targets suggests possible applications in drug development:
- Mechanism of Action : The ethoxybenzamido and thieno[2,3-c]pyridine moieties may modulate enzyme or receptor activity. This interaction could influence pathways relevant to cancer treatment and other therapeutic areas.
Table: Summary of Biological Evaluations
Notable Findings
- Antitumor Effects : Compounds derived from thieno[3,2-b]pyridines demonstrated significant inhibition of cell proliferation in breast cancer models while maintaining low toxicity in non-tumorigenic cell lines.
- Mechanistic Insights : Studies utilizing flow cytometry revealed alterations in cell cycle profiles upon treatment with these compounds, indicating their potential as therapeutic agents targeting specific cancer pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxybenzamido and thieno[2,3-c]pyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound’s closest analog is ethyl 2-(4-phenoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (RN: 1330291-23-0) . Critical differences include:
Ester Group : Methyl (target) vs. ethyl (analog).
Benzamido Substituent: 4-Ethoxy (target) vs. 4-phenoxy (analog).
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Analog (RN: 1330291-23-0) |
|---|---|---|
| Molecular Formula | C₂₁H₂₅N₂O₄S·HCl | C₂₂H₂₅N₂O₄S·HCl |
| Molecular Weight (g/mol) | 437.5 | 449.5 |
| Ester Group | Methyl | Ethyl |
| Benzamido Substituent | 4-Ethoxy | 4-Phenoxy |
| Polarity | Moderate (ethoxy enhances hydrophilicity) | Higher lipophilicity (phenoxy) |
Impact of Substituents on Properties
- 4-Ethoxy vs. 4-Phenoxy: The ethoxy group (–OCH₂CH₃) is smaller and electron-donating, improving aqueous solubility and membrane permeability compared to the bulkier, aromatic phenoxy group (–OPh) . Phenoxy may enhance binding to hydrophobic pockets in biological targets but reduces solubility.
- Methyl vs.
Research Findings and Implications
Pharmacological Hypotheses
- The target’s 4-ethoxy group may improve bioavailability compared to the analog’s phenoxy, balancing solubility and target engagement.
- The hydrochloride salt ensures ionizable properties, critical for formulation in parenteral or oral delivery systems.
Structural Insights from Crystallography
- SHELX-based refinements (commonly used for small-molecule crystallography) would reveal conformational differences in the thienopyridine core caused by substituents . For example: Ethoxy’s smaller size may reduce steric hindrance, allowing tighter binding to enzymatic active sites.
Biological Activity
Methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on diverse research studies and findings.
Synthesis
The synthesis of thieno[2,3-c]pyridine derivatives has been explored in various studies. For instance, the synthesis typically involves multi-step processes that include coupling reactions and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in available literature but follows similar methodologies as other thieno-pyridine derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-b]pyridine derivatives. For example:
- Cell Line Studies : Compounds related to thieno[3,2-b]pyridines were tested against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. These studies utilized the sulforhodamine B assay to evaluate growth inhibition. The results indicated significant cytotoxicity against cancer cells while exhibiting low toxicity towards non-tumorigenic cells like MCF-12A .
| Compound | Cell Line Tested | GI50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Minimal Effect |
| 2e | MDA-MB-468 | Not Reported | Minimal Effect |
The mechanism through which these compounds exert their effects often involves modulation of cell cycle dynamics. For instance:
- Cell Cycle Analysis : Flow cytometry revealed that compound 2e increased the G0/G1 phase population while decreasing the S phase in treated cells compared to controls. This suggests a potential mechanism for growth inhibition through cell cycle arrest .
Case Studies
Several case studies have been conducted to further investigate the biological activity of thieno-pyridine derivatives:
- In Ovo CAM Model : In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that compound 2e significantly reduced tumor size when grafted with MDA-MB-231 cells. This highlights its potential as an effective therapeutic agent against certain cancers .
- Mechanistic Insights : Additional research into the apoptosis pathways triggered by these compounds has shown promising results in inducing programmed cell death in cancer cells, further supporting their role as anticancer agents .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | HCl, EtOH | EtOH | 65–75 |
| Isopropyl Addition | CuI, K₂CO₃ | DMF | 50–60 |
Basic Question: What analytical techniques are critical for structural confirmation?
Answer:
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., thienopyridine core conformation) ().
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-ethoxybenzamido proton signals at δ 7.8–8.2 ppm). 2D experiments (COSY, HSQC) confirm connectivity ().
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with <2 ppm error ().
Basic Question: How do solubility and stability impact experimental design?
Answer:
- Solubility : Highly polar due to the hydrochloride salt. Use DMSO for stock solutions (10 mM), avoiding aqueous buffers with pH >6 to prevent precipitation ().
- Stability : Degrades in light; store at –20°C under argon. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ().
Advanced Question: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Key Modifications :
- 4-Ethoxybenzamido : Replace with bulkier aryl groups (e.g., 4-chlorophenyl) to assess steric effects on target binding ().
- Isopropyl Group : Substitute with cyclopropyl to evaluate conformational rigidity ().
- Methodology :
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling).
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities ().
Advanced Question: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Data Triangulation : Compare IC₅₀ values under standardized conditions (pH, temperature).
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed ester groups) ().
- Receptor Heterogeneity : Validate target specificity via CRISPR-knockout cell lines ().
Advanced Question: How can computational modeling predict pharmacokinetic properties?
Answer:
- ADME Prediction : SwissADME or QikProp calculates logP (2.5–3.5), BBB permeability (low), and CYP450 interactions.
- Density Functional Theory (DFT) : Optimizes geometry for molecular dynamics simulations (e.g., ligand-receptor binding free energy) ().
Advanced Question: What experimental controls mitigate variability in synthetic yield?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
